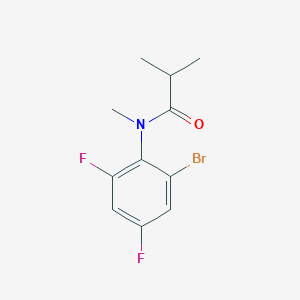
N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide is a chemical compound characterized by the presence of bromine, fluorine, and amide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide typically involves the reaction of 2-bromo-4,6-difluoroaniline with 2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products Formed
Substitution Reactions: Formation of azides or thiocyanates.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of primary or secondary amines.
科学研究应用
N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-Bromo-4,6-difluorophenyl isocyanate
- 2-Bromo-4,6-difluorophenyl isothiocyanate
- 2-Bromo-4,6-difluorophenyl acetamide
Uniqueness
N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide is unique due to its specific combination of bromine, fluorine, and amide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
生物活性
N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide, with the CAS number 1092563-36-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C11H12BrF2NO. The structure features a bromo-substituted aromatic ring along with difluoromethyl and dimethyl groups, which may influence its biological interactions.
Research indicates that compounds with similar structures may exhibit activity against various biological targets. The presence of halogen atoms like bromine and fluorine can enhance lipophilicity and alter the electronic properties of the molecule, potentially leading to increased interaction with biological membranes and receptors.
Antimicrobial Activity
In studies involving related compounds, it has been observed that halogenated phenyl derivatives often display significant antimicrobial properties. For instance, certain derivatives have shown efficacy against pathogens such as Mycobacterium avium and Toxoplasma gondii, which are critical in immunocompromised patients . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial activity.
Enzyme Inhibition
Compounds similar to this compound have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in many pathogens. For example, pyrido[2,3-d]pyrimidines have shown selective inhibition against DHFR from various organisms . This suggests that this compound may also possess enzyme inhibitory properties.
Case Studies
A notable study on related compounds involved the synthesis and evaluation of various derivatives for their inhibitory effects on DHFR. The most potent inhibitors had specific substitutions that enhanced their binding affinity to the enzyme . While direct studies on this compound are scarce, extrapolating from these findings could guide future research directions.
Data Table: Comparison of Biological Activities
属性
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO/c1-6(2)11(16)15(3)10-8(12)4-7(13)5-9(10)14/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEQJTKJDIVNKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)C1=C(C=C(C=C1Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














